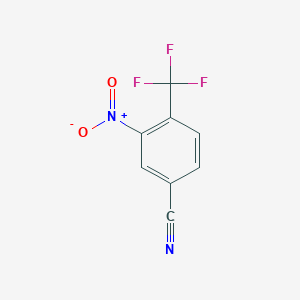

3-Nitro-4-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUMCYKZOUGCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719941 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-72-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-4-(trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 3-Nitro-4-(trifluoromethyl)benzonitrile

Abstract: this compound is a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing groups—nitrile, nitro, and trifluoromethyl—make it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl moiety, in particular, is a prized feature in modern drug discovery for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in drug development and chemical research.

Physicochemical and Structural Properties

This compound is a crystalline solid under standard conditions. The molecule's structure is characterized by a benzene ring substituted with three powerful electron-withdrawing groups. This substitution pattern renders the aromatic ring highly electron-deficient, which is a defining feature of its chemical reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2-nitrobenzotrifluoride | |

| CAS Number | 778-94-9 (Isomer) | |

| Molecular Formula | C₈H₃F₃N₂O₂ | |

| Molecular Weight | 216.12 g/mol | |

| Appearance | Pale yellow to white crystalline solid (predicted) | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohol, ether, and benzene. | |

Note: The CAS number 778-94-9 technically refers to the isomer 2-Nitro-4-(trifluoromethyl)benzonitrile, which is more commonly documented. However, the physicochemical properties are very similar.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the verification and quality control of this compound. While a dedicated public spectrum for this specific isomer is scarce, its profile can be reliably predicted based on the known spectral data of its constituent functional groups and closely related analogs.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic Protons | δ 7.5-8.5 ppm (multiplets) |

| ¹³C NMR (CDCl₃) | C-CN | δ 115-120 ppm |

| Aromatic Carbons | δ 120-150 ppm | |

| C-CF₃ | δ 120-125 ppm (quartet, ¹JCF) | |

| C-NO₂ | δ 145-155 ppm | |

| IR | C≡N Stretch (Nitrile) | 2220-2240 cm⁻¹ (strong, sharp) |

| N-O Asymmetric Stretch (Nitro) | 1510-1560 cm⁻¹ (strong) | |

| N-O Symmetric Stretch (Nitro) | 1345-1385 cm⁻¹ (strong) |

| | C-F Stretch (Trifluoromethyl) | 1100-1350 cm⁻¹ (very strong, broad) |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a pre-functionalized benzene ring. The reactivity of the final compound is dominated by the interplay of its three electron-withdrawing substituents.

Synthetic Protocol: Nitration of 4-(Trifluoromethyl)benzonitrile

A direct and logical approach to synthesizing the target molecule is the nitration of commercially available 4-(trifluoromethyl)benzonitrile. In this reaction, the trifluoromethyl and nitrile groups are both meta-directing deactivators. Their positions at C1 and C4 of the ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position (meta to both groups), leading to the desired product with high regioselectivity.

Experimental Protocol (Conceptual)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add 4-(Trifluoromethyl)benzonitrile (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Acid Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling. This exothermic reaction generates the nitronium ion (NO₂⁺) electrophile. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-(Trifluoromethyl)benzonitrile, ensuring the internal temperature does not exceed 10-15 °C. The controlled addition is critical to prevent overheating and the formation of undesired byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Isolate the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethyl)benzonitrile (CAS No. 1227489-72-6): Properties, Synthesis, and Applications in Drug Development

Executive Summary: this compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by three distinct functional groups—nitrile, nitro, and trifluoromethyl—make it a versatile and crucial building block for complex molecular architectures. Most notably, it serves as a key starting material in the synthesis of Bicalutamide, a leading non-steroidal anti-androgen medication for the treatment of prostate cancer.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, exploring key synthetic strategies with mechanistic insights, outlining its reactivity and applications, and summarizing critical safety and handling protocols.

This compound is a polysubstituted benzene derivative. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This electronic deficit is a defining feature of the molecule's reactivity, rendering it highly susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic attack.[3][4][5] The nitrile (-CN) group provides a versatile handle for further chemical transformations.

Note on CAS Number: The CAS number for the structure named this compound is 1227489-72-6. The CAS number 320-36-5 provided in the topic query appears to be incorrect or associated with a different compound.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1227489-72-6 | [6] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [7] |

| Molecular Weight | 216.12 g/mol | [7][8] |

| Appearance | Off-white to yellowish solid | [8] |

| XLogP3 | 2.9 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| IUPAC Name | this compound |[7] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The strong electron-withdrawing nature of the substituents dictates the feasibility and regiochemistry of these transformations.

Strategy 1: Electrophilic Nitration of 4-(Trifluoromethyl)benzonitrile

This is arguably the most direct approach, involving the introduction of a nitro group onto a pre-existing benzonitrile backbone.

Causality of Experimental Design: The trifluoromethyl (-CF₃) and nitrile (-CN) groups are both meta-directing deactivators for electrophilic aromatic substitution. Starting with 4-(trifluoromethyl)benzonitrile, both substituents direct incoming electrophiles to the positions meta to themselves. The C3 position is meta to the -CN group (at C1) and ortho to the -CF₃ group (at C4). The C2 position is ortho to -CN and meta to -CF₃. Due to the powerful deactivating effect of both groups, harsh reaction conditions (e.g., strong acids) are required. The nitration occurs preferentially at the C3 position, which is meta to the cyano group.

Experimental Protocol: Synthesis via Nitration

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-(trifluoromethyl)benzonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0-5 °C.

-

Nitrating Mixture: Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature is maintained below 10 °C.[9]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

-

Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the high-purity product.

Strategy 2: Cyanation via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring, proceeding via a diazonium salt intermediate.[10][11][12] This strategy is particularly useful if the corresponding aniline is readily available.

Causality of Experimental Design: This multi-step process begins with the diazotization of a primary aromatic amine, 4-Amino-3-nitrobenzotrifluoride, under acidic conditions with sodium nitrite to form a diazonium salt.[13] This intermediate is highly reactive. The subsequent addition of a copper(I) cyanide (CuCN) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, forming the desired benzonitrile.[14] The reaction is a radical-nucleophilic aromatic substitution.[11][14] Low temperatures (0-5 °C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[13]

Caption: Workflow for the Sandmeyer Reaction Synthesis Pathway.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Suspend 4-Amino-3-nitrobenzotrifluoride (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes after addition is complete to ensure full formation of the diazonium salt.[13]

-

-

Cyanation:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water or a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN mixture.

-

Allow the reaction to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating reaction completion.[13]

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Key Reactions and Applications in Drug Development

The primary industrial application of this compound is as a pivotal intermediate in the synthesis of Bicalutamide, an anti-androgen agent.[1][15] The synthesis involves the chemical modification of the nitro group, which acts as a precursor to the amine required for amide bond formation.

Caption: Synthetic pathway from the title compound to the Bicalutamide core.

Reaction 1: Reduction of the Nitro Group

To proceed with the synthesis of Bicalutamide, the nitro group must be reduced to a primary amine. This is a standard transformation in organic synthesis.

Causality of Experimental Design: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a clean and efficient method for nitro group reduction that often results in high yields with minimal side products. Alternative methods like using metals in acidic media (e.g., Sn/HCl or Fe/HCl) are also effective but may require more rigorous work-up procedures to remove metal salts. The choice of method can be influenced by the presence of other functional groups; in this case, catalytic hydrogenation is compatible with both the nitrile and trifluoromethyl groups.

Experimental Protocol: Nitro Group Reduction

-

Setup: Charge a hydrogenation vessel with this compound (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-4-(trifluoromethyl)benzonitrile, which can often be used in the next step without further purification.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[6][8] The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[6]

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Avoid breathing dust, vapors, or mist.[6]

-

Wash hands thoroughly after handling.[17]

-

Avoid formation of dust.[6]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and reducing agents.[8][18]

-

Keep the container tightly closed to prevent exposure to moisture and air.[8]

-

Store segregated from heat sources and ignition sources.[8]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Statement(s) | Precautionary Statement(s) | Source(s) |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [16][17] |

| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [17] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |

| Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[6] |

Conclusion

This compound stands out as a high-value chemical intermediate, primarily due to its integral role in the synthesis of the anti-cancer drug Bicalutamide. Its synthesis, governed by the principles of electrophilic and nucleophilic aromatic substitution, can be achieved through multiple reliable routes. The molecule's reactivity is dominated by its electron-deficient aromatic system and the versatility of its nitro and nitrile functional groups. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of complex and medicinally important molecules.

References

- MSDS of this compound. (n.d.). Google.

- Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China. (n.d.). LookChem.

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Eureka | Patsnap.

- The synthesis of an internal standard for bicalutamide. (n.d.). DSpace Repository.

- SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - Benzonitrile, 4-(trifluoromethyl)-. (2024). Fisher Scientific.

- A kind of preparation method of Bicalutamide intermediate. (n.d.). Google Patents.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- Mechanistic studies on the synthesis of bicalutamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. (n.d.). Benchchem.

- 3-Nitrobenzotrifluoride 98-46-4 wiki. (n.d.). Guidechem.

- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.

- 4-Nitro-3-(trifluoromethyl)benzonitrile. (n.d.). PubChem.

- Sandmeyer Reaction (Class 12th). (n.d.). Scribd.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

Sources

- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 2. CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. vapourtec.com [vapourtec.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 4-Nitro-3-(trifluoromethyl)benzonitrile | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 9. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 3-Nitro-4-(trifluoromethoxy)benzonitrile | CAS#:1214360-38-9 | Chemsrc [chemsrc.com]

synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile

Abstract

This compound is a pivotal chemical intermediate, instrumental in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its trifunctionalized aromatic structure offers a versatile scaffold for building complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a comprehensive resource, blending theoretical expertise with practical, field-proven insights to facilitate efficient and safe synthesis.

Introduction: Strategic Importance of this compound

The strategic value of this compound lies in the unique electronic properties and reactivity conferred by its three distinct functional groups. The trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical moieties and is known to enhance metabolic stability and lipophilicity in drug candidates.[1] The nitro (-NO2) and nitrile (-CN) groups are strong electron-withdrawing groups that not only influence the reactivity of the aromatic ring but also serve as versatile handles for further chemical transformations.[2] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group is readily reduced to an aniline, opening pathways to a vast array of heterocyclic compounds and other complex derivatives.

This guide will dissect the two most scientifically sound and industrially relevant pathways for the synthesis of this key intermediate:

-

Route A: Direct electrophilic nitration of 4-(trifluoromethyl)benzonitrile.

-

Route B: A Sandmeyer cyanation reaction starting from 4-amino-3-nitrobenzotrifluoride.

Each route will be evaluated for its chemical logic, efficiency, scalability, and safety profile, providing the reader with the critical information needed to make informed decisions in a laboratory or manufacturing context.

Synthetic Pathway I: Direct Nitration of 4-(Trifluoromethyl)benzonitrile

This approach represents the most direct and atom-economical route to the target compound. It leverages the principles of electrophilic aromatic substitution, where the inherent directing effects of the substituents on the starting material guide the regioselective installation of the nitro group.

Mechanistic Rationale and Causality

The synthesis begins with 4-(trifluoromethyl)benzonitrile, a readily available starting material.[3] Both the trifluoromethyl (-CF3) and nitrile (-CN) groups are deactivating and meta-directing. Because they are situated para to one another, their directing effects are additive, strongly favoring electrophilic attack at the C3 and C5 positions, which are equivalent.

The reaction is typically performed with a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).

Caption: Generation of the nitronium ion electrophile.

The subsequent attack of the nitronium ion on the electron-deficient aromatic ring is the rate-determining step. Precise temperature control is paramount during this stage, as the nitration of deactivated rings requires forcing conditions, yet the reaction is highly exothermic, posing a risk of runaway reactions and the formation of unwanted byproducts.

Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (5.0 eq) while maintaining the internal temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask cooled in an ice bath. Transfer this mixture to the dropping funnel.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of the starting material over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Work-up: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. For further purification, dissolve the crude product in DCM, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a crystalline solid.

Data Summary

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | 4-(Trifluoromethyl)benzonitrile | Commercially available. |

| Key Reagents | HNO₃ / H₂SO₄ | Standard nitrating mixture for deactivated rings. |

| Stoichiometry (HNO₃) | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction. |

| Temperature | 0 - 15 °C | Critical for controlling exotherm and selectivity.[4] |

| Reaction Time | 2 - 4 hours | Dependent on scale and temperature. |

| Typical Yield | 75 - 90% | Highly dependent on reaction control. |

| Product Purity | >98% (after recrystallization) | Recrystallization is effective for removing isomers. |

Synthetic Pathway II: Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust transformation that converts an aromatic primary amine into a wide range of functional groups via a diazonium salt intermediate.[5][6] In this pathway, the nitrile group is introduced at a late stage onto a pre-functionalized aromatic ring.

Mechanistic Rationale and Causality

This route commences with 4-amino-3-nitrobenzotrifluoride. The synthesis is a two-step process:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction must be conducted at low temperatures (typically 0-5°C) to prevent the highly unstable diazonium salt from decomposing.[7]

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[5] The aryl radical then reacts with the cyanide to form the final product.

Caption: Workflow for the Sandmeyer synthesis route.

The primary advantage of this route is its predictability and tolerance for the existing electron-withdrawing groups. The main challenges are the handling of potentially explosive diazonium salts and the high toxicity of copper cyanide.

Experimental Protocol

This protocol is a representative example and requires strict adherence to safety precautions.

Part A: Diazotization

-

Amine Suspension: In a three-neck round-bottom flask, suspend 4-amino-3-nitrobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5°C at all times.[7] A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Diazonium Solution: The resulting solution, containing the aryl diazonium salt, should be kept cold and used immediately in the next step. Caution: Do not attempt to isolate the diazonium salt. [7]

Part B: Cyanation

-

Cyanide Preparation: In a separate, large reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution gently to ensure dissolution.

-

Sandmeyer Reaction: Cool the cyanide solution to around 10°C. Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.

-

Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases, indicating the reaction is complete.[7]

-

Work-up and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis and Expert Recommendation

| Feature | Route A: Direct Nitration | Route B: Sandmeyer Reaction |

| Number of Steps | 1 | 2 (from the corresponding aniline) |

| Starting Materials | 4-(Trifluoromethyl)benzonitrile | 4-Amino-3-nitrobenzotrifluoride |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HCl, CuCN |

| Safety Concerns | Highly corrosive and exothermic; potential for over-nitration. | Unstable diazonium intermediate; highly toxic cyanide salts. |

| Atom Economy | High | Moderate (loss of N₂ and other salts) |

| Scalability | Excellent; well-suited for industrial flow chemistry. | Challenging due to diazonium instability and cyanide handling. |

| Regioselectivity | Excellent due to additive directing effects. | Excellent; determined by the position of the starting amine. |

Expert Recommendation:

For both laboratory-scale and industrial-scale production, Route A (Direct Nitration) is the superior and recommended pathway. Its primary advantages are the high atom economy, single-step procedure, and the use of common, inexpensive bulk chemicals. The regioselectivity is intrinsically high, simplifying purification. While the reaction is exothermic, modern process control and the potential for implementation in continuous flow reactors mitigate the associated risks effectively.[8]

Route B (Sandmeyer Reaction) is a chemically robust and reliable method but is burdened by significant safety and handling concerns related to the unstable diazonium intermediate and the acute toxicity of cyanide reagents. It is a valuable tool in a medicinal chemistry context where the required aniline precursor may be more accessible than the benzonitrile starting material for Route A, but it is less favorable for large-scale synthesis.

References

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Eureka | Patsnap.

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents.

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. (n.d.). Google Patents.

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

-

Li, S., et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (n.d.). European Patent Office. Retrieved from [Link]

-

Benzonitrile, 4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Benzonitrile, 4-(trifluoromethyl)- [webbook.nist.gov]

- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

3-Nitro-4-(trifluoromethyl)benzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates the compound's molecular architecture, physicochemical properties, and spectroscopic signature. It further details a robust synthetic pathway and discusses the reactivity conferred by its distinct functional groups. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the strategic application of this versatile building block.

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a trifluoromethyl group, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules. The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide offers a detailed examination of the molecule's structure, properties, and reactivity, providing a foundational understanding for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the specific arrangement of its three functional groups on the benzene ring. The nitrile (-CN) and trifluoromethyl (-CF3) groups are para (1,4 position) to each other, while the nitro (-NO2) group is meta (1,3 position) to the nitrile and ortho (1,2 position) to the trifluoromethyl group.

This specific orientation is a result of the synthetic routes used for its preparation and dictates the molecule's electronic properties and subsequent reactivity.

-

Trifluoromethyl Group (-CF3): A strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution.

-

Nitro Group (-NO2): Another potent electron-withdrawing group that further deactivates the ring.

-

Nitrile Group (-CN): Also an electron-withdrawing group, contributing to the overall electron-deficient nature of the aromatic system.

The collective electron-withdrawing nature of these groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.

Caption: Workflow for the synthesis via cyanation reaction.

Experimental Protocol: Synthesis

The following is a representative protocol adapted from established procedures for cyanation reactions. [2]

-

Reaction Setup:

-

In a reaction vessel equipped with a magnetic stirrer and reflux condenser, charge 4-chloro-3-nitrobenzotrifluoride (1 equivalent) and a suitable solvent such as benzonitrile or N-methylpyrrolidone (NMP). [2] * Causality: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of reagents and to allow the reaction to be conducted at elevated temperatures required for activating the C-Cl bond.

-

-

Addition of Reagents:

-

Add cuprous cyanide (CuCN) (1.0 to 1.2 equivalents). In some procedures, an alkali metal cyanide like potassium cyanide is used with a catalytic amount of CuCN and a phase transfer catalyst. [2] * Causality: Cuprous cyanide serves as the source of the nucleophilic cyanide ion. The copper(I) center coordinates to the halogen, facilitating its displacement.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 130°C and 180°C and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material. [2]4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with an aqueous solution (e.g., sodium bromide solution) to remove residual copper salts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization or column chromatography to obtain the final product.

-

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its functional groups are handles for further chemical transformations. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic structures common in medicinal chemistry.

Caption: A common reaction pathway utilizing the intermediate.

The resulting 3-amino-4-(trifluoromethyl)benzonitrile is a precursor for various therapeutic agents, including kinase inhibitors and modulators of other biological targets where the trifluoromethyl-substituted aniline moiety is a key pharmacophore.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. [6]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable molecule whose structure is optimized for subsequent chemical transformations. The strategic placement of electron-withdrawing nitro, trifluoromethyl, and nitrile groups creates a unique electronic profile that facilitates diverse reactions. A thorough understanding of its molecular structure, confirmed through robust spectroscopic analysis, is essential for its effective application as a building block in the synthesis of novel pharmaceuticals and other high-value chemical entities.

References

- Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Google Patents. (2005). Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.

- Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

-

Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. Retrieved from [Link]

- MSDS of this compound. (n.d.). Safety Data Sheet. Retrieved from a generic supplier; specific URL not available.

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

LookChem. (n.d.). Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information. (n.d.). General information for NMR spectra. Retrieved from a generic journal source; specific URL not available.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 3. capotchem.cn [capotchem.cn]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

Spectroscopic Blueprint of 3-Nitro-4-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Nitro-4-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate, grounding its analysis in established scientific principles and field-proven insights.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). This unique combination of electron-withdrawing substituents makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in synthesis, and spectroscopic techniques provide the necessary definitive characterization. This guide explains the causality behind experimental choices and provides a self-validating system for the protocols described.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.

Caption: Numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.[2] The electron-withdrawing nature of the nitrile, nitro, and trifluoromethyl groups will deshield these protons, shifting their signals downfield.[3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[4]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.2 | d | J(H2-H6) ≈ 2 |

| H-5 | ~ 8.0 | d | J(H5-H6) ≈ 8 |

| H-6 | ~ 7.9 | dd | J(H6-H5) ≈ 8, J(H6-H2) ≈ 2 |

Interpretation: The proton at the C-2 position (H-2) is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded. It is expected to appear as a doublet due to coupling with H-6. The proton at C-5 (H-5) is ortho to the trifluoromethyl group and will also be significantly downfield, appearing as a doublet from coupling to H-6. The proton at C-6 (H-6) will be a doublet of doublets due to coupling with both H-2 and H-5. The interpretation of these splitting patterns is crucial for assigning the signals correctly.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.[1] Due to the presence of the three electron-withdrawing groups, the aromatic carbon signals will be spread over a wide range.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 116 |

| C-1 | ~ 110 |

| C-2 | ~ 135 |

| C-3 | ~ 150 |

| C-4 | ~ 130 (q, J ≈ 30 Hz) |

| C-5 | ~ 128 |

| C-6 | ~ 133 |

| C-CF₃ | ~ 122 (q, J ≈ 270 Hz) |

Interpretation: The nitrile carbon (C-CN) and the carbon attached to it (C-1) will be relatively upfield for aromatic carbons.[7] The carbons attached to the nitro (C-3) and trifluoromethyl (C-4) groups will be significantly downfield. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to C-F coupling, and the CF₃ carbon itself will also be a quartet with a large coupling constant.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and will show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.[9]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 scans are typically sufficient.

-

-

Processing: Process the FID and reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.[10]

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | s |

Interpretation: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the aromatic ring.[11] The presence of the nitro and nitrile groups will cause a downfield shift compared to trifluoromethylbenzene.

Caption: A typical experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1] The spectrum of this compound will be characterized by absorptions corresponding to the C≡N, C-NO₂, C-F, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2230 | C≡N stretch | Strong, sharp |

| ~ 1610, 1480 | Aromatic C=C stretch | Medium |

| ~ 1530 | Asymmetric NO₂ stretch | Strong |

| ~ 1350 | Symmetric NO₂ stretch | Strong |

| ~ 1320 | C-F stretch | Strong |

| ~ 1100-1200 | C-F stretch | Strong |

| ~ 3100-3000 | Aromatic C-H stretch | Medium-Weak |

Interpretation: The most characteristic peak will be the strong, sharp absorption around 2230 cm⁻¹ for the nitrile group.[12] The two strong bands for the nitro group's asymmetric and symmetric stretches are also key identifiers.[13] The C-F stretches of the trifluoromethyl group will appear as strong absorptions in the fingerprint region. Aromatic C-H stretches will be observed above 3000 cm⁻¹, and C=C in-ring stretches will be present in the 1600-1400 cm⁻¹ region.[2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely cause significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and can provide a more prominent molecular ion peak.[14][15]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₃F₃N₂O₂

-

Molecular Weight: 232.12 g/mol

-

Molecular Ion (M⁺): m/z = 232

Predicted Fragmentation Pattern (EI):

-

[M - NO₂]⁺: m/z = 186

-

[M - CF₃]⁺: m/z = 163

-

[M - CN]⁺: m/z = 206

-

[C₆H₃F₃]⁺: m/z = 144

Caption: Plausible EI fragmentation of this compound.

Interpretation: The mass spectrum will show a molecular ion peak at m/z 232. Common fragmentation pathways will involve the loss of the nitro group (46 Da), the trifluoromethyl group (69 Da), and the nitrile group (26 Da). The relative abundances of these fragment ions will depend on their stability.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive spectroscopic signature for this compound. By understanding the principles behind each technique and the influence of the molecule's functional groups on the resulting spectra, researchers can confidently verify its structure and purity. This guide serves as a foundational reference for the characterization of this and structurally related compounds, underpinning the scientific rigor required in modern chemical research and development.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. Benzonitrile, 4-(trifluoromethyl)-. Available from: [Link]

-

PubChem. 3-Nitrobenzonitrile. Available from: [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

-

PubChem. 3-(Trifluoromethoxy)benzonitrile. Available from: [Link]

-

SpectraBase. 3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 3-[4-(Trifluoromethyl)phenyl]benzonitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

PubChem. 3-Nitro-4-(4,4,4-trifluorobutylamino)benzonitrile. Available from: [Link]

-

University of Colorado Boulder. Aromatics. Available from: [Link]

-

SpectraBase. 4-Methyl-3-nitrobenzonitrile - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 3-Nitro-4-(trifluoromethoxy)benzoic acid - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

University of Colorado Boulder. IR: nitro groups. Available from: [Link]

-

YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Available from: [Link]

-

YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available from: [Link]

-

MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available from: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available from: [Link]

-

National Institutes of Health. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available from: [Link]

-

SpectraBase. 4-Fluoro-3-(trifluoromethyl)benzonitrile - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. colorado.edu [colorado.edu]

- 11. rsc.org [rsc.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

solubility of 3-Nitro-4-(trifluoromethyl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in organic synthesis.[3] In the absence of extensive empirical data for this specific molecule, this document emphasizes predictive modeling and established experimental methodologies. We will explore the theoretical framework of solubility, detail robust protocols for its determination, and provide insights into solvent selection based on physicochemical properties. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility in a Research and Development Context

In the pharmaceutical and agrochemical industries, understanding the solubility of a compound is paramount.[1][4][5] Poor solubility can lead to challenges in formulation, reduced efficacy, and increased development costs.[1][2] this compound is an organic compound featuring a combination of functional groups that influence its solution behavior: a polar nitro group, a highly electronegative trifluoromethyl group, and a nitrile group.[3] This unique structure necessitates a careful and systematic approach to determining its solubility in various organic solvents. This guide will serve as a practical resource for scientists to predict, measure, and understand the solubility of this and structurally related compounds.

Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₃F₃N₂O₂ | Based on chemical structure.[3] |

| Molar Mass | 216.12 g/mol | Calculated from the molecular formula.[3] |

| Polarity | Polar | The presence of the nitro (-NO₂) and nitrile (-CN) groups, along with the trifluoromethyl (-CF₃) group, creates significant dipole moments, rendering the molecule polar. |

| Hydrogen Bonding | Acceptor | The oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |

| Physical Form | Expected to be a solid | Similar benzonitrile derivatives are solids at room temperature.[6][7] |

Theoretical Prediction of Solubility

Predictive models are invaluable for initial solvent screening and for understanding the underlying forces governing solubility.[4][8][9][10]

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.[11][12] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[12] Given the polar nature of this compound, it is expected to have higher solubility in polar organic solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, with smaller distances indicating higher affinity.[13]

Workflow for HSP-based Solubility Prediction

Caption: Predictive workflow using Hansen Solubility Parameters.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[15][16][17] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent, which is particularly useful when experimental data is scarce.[15][18]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining solubility. The following are robust and widely used methods.

The Equilibrium Shake-Flask Method

This is a traditional and highly accurate method for determining thermodynamic solubility.[19]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][20] The presence of undissolved solid is crucial.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique.

Shake-Flask Method Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement

The choice of analytical method depends on the properties of the solute and the desired accuracy.

This is a simple and direct method for determining the concentration of a solute in a saturated solution.[2][21]

Protocol:

-

Accurately weigh an empty, dry evaporating dish (W₁).

-

Pipette a precise volume of the clear supernatant from the equilibrated mixture into the dish and weigh it (W₂).

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a suitable temperature until a constant weight is achieved (W₃).[2][21]

-

The weight of the dissolved solute is (W₃ - W₁), and the weight of the solvent is (W₂ - W₃). From this, the solubility can be expressed in various units (e.g., g/100g of solvent).

Spectroscopic techniques are often faster and require smaller sample volumes.[22]

-

UV-Visible Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[22][23] A calibration curve of absorbance versus known concentrations must first be prepared. The absorbance of the diluted supernatant is then measured, and its concentration is determined from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative analysis (qNMR) by integrating the signal of the solute relative to a known internal standard.[24] This method is non-destructive and can be very accurate.[24]

HPLC is a highly sensitive and selective method for determining concentration, especially in complex mixtures.[25] Similar to UV-Vis spectroscopy, it requires the generation of a standard curve.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[24] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent will play a crucial role. A systematic screening of solvents with varying polarities is recommended.

-

Purity of Solute and Solvent: Impurities can alter the measured solubility.[19] It is essential to use pure starting materials for accurate measurements.

Conclusion

While direct experimental solubility data for this compound is not widely published, a combination of theoretical prediction and established experimental protocols provides a robust framework for its characterization. By leveraging predictive models like Hansen Solubility Parameters for initial solvent screening and employing meticulous experimental techniques such as the shake-flask method coupled with gravimetric or spectroscopic analysis, researchers can confidently determine the solubility of this compound. A thorough understanding of its solubility behavior is a critical step in unlocking its full potential in drug discovery and development.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (URL: )

- Determination of Solubility by Gravimetric Method. (URL: )

- Determination of solubility by gravimetric method: A brief review. (URL: )

-

Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (URL: [Link])

- Predicting solubility curves via a thermodynamic cycle and machine learning. (URL: )

-

Spectroscopic Techniques - Solubility of Things. (URL: [Link])

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: )

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (URL: [Link])

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). (URL: [Link])

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). (URL: [Link])

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (URL: [Link])

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

4-Nitro-3-(trifluoromethyl)benzonitrile | C8H3F3N2O2 | CID 14405753 - PubChem. (URL: [Link])

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

-

Solubility of organic compounds (video) - Khan Academy. (URL: [Link])

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). (URL: [Link])

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])

-

3-Nitro-4-trifluoromethylbenzonitrile - ChemBK. (2024-04-09). (URL: [Link])

-

3-Nitro-4-(trifluoromethoxy)benzonitrile | CAS#:1214360-38-9 | Chemsrc. (2025-09-23). (URL: [Link])

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

-

Hansen solubility parameter - Wikipedia. (URL: [Link])

-

Safety Data Sheet: 3-Nitrobenzonitrile - Carl ROTH. (URL: [Link])

-

Hansen Solubility Parameters. (URL: [Link])

-

Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed. (URL: [Link])

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - NIH. (URL: [Link])

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016-02-03). (URL: [Link])

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 7. 4-(トリフルオロメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 18. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model | Chemical Engineering Transactions [cetjournal.it]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. scribd.com [scribd.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. m.youtube.com [m.youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethyl)benzonitrile

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-Nitro-4-(trifluoromethyl)benzonitrile (CAS No. 1227489-72-6), a key intermediate in pharmaceutical and agrochemical research. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly.

Compound Identification and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: Not widely available

-

CAS Number: 1227489-72-6

-

Molecular Formula: C₈H₃F₃N₂O₂[1]

-

Molecular Weight: 216.12 g/mol [1]

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 84-86 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when dealing with the solid form or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash protection.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[8] Breakthrough times should be considered for extended use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[8] For large-scale operations, impervious clothing may be necessary.[3][4]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid all personal contact, including inhalation.[9]

-

Use in a well-ventilated area.[9]

-

Do not eat, drink, or smoke when using this product.[3][5][6]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and bases.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][6]

-

If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water. Consult a physician.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Waste Disposal

Dispose of this chemical and its container in accordance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Contaminated Packaging: Dispose of as unused product.[1]

Experimental Protocols

Protocol for Weighing and Preparing a Solution